N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide
Description
N-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a pyrazole moiety and a cyclopentylmethyl group bearing a 2-hydroxyethoxy chain. This structure combines a sulfonamide pharmacophore—a common feature in bioactive molecules—with a heterocyclic pyrazole ring and a hydrophilic side chain.
Properties
IUPAC Name |
N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-4-pyrazol-1-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4S/c21-12-13-24-17(8-1-2-9-17)14-19-25(22,23)16-6-4-15(5-7-16)20-11-3-10-18-20/h3-7,10-11,19,21H,1-2,8-9,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYQUYZYZNYVEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNS(=O)(=O)C2=CC=C(C=C2)N3C=CC=N3)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide, a compound with a complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a sulfonamide group, a pyrazole ring, and a cyclopentyl moiety, which contribute to its biological activity. The IUPAC name is N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-4-(1H-pyrazol-1-yl)benzenesulfonamide, and it has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₉N₃O₄S |
| Molecular Weight | 293.36 g/mol |
| CAS Number | 2195880-35-2 |
| Solubility | Soluble in DMSO and ethanol |
Target Interactions
The compound is believed to interact with various biological targets, including enzymes and receptors involved in inflammatory pathways. Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in mediating inflammatory responses .
Biochemical Pathways
Inhibition of COX-2 leads to a decrease in prostaglandin synthesis, which is associated with reduced inflammation and pain . Additionally, the sulfonamide group may enhance the compound's ability to interact with carbonic anhydrase, further contributing to its pharmacological profile .
Anti-inflammatory Effects
Research has indicated that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, studies on sulfonamide derivatives have demonstrated their efficacy in reducing paw edema in animal models, a common measure of anti-inflammatory activity. In one study, modifications to the pyrazole ring significantly influenced the anti-inflammatory effects observed .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the compound's potential as an anticancer agent. In vitro studies showed that certain derivatives exhibited selective cytotoxic effects against various cancer cell lines. The percentage growth inhibition (GI %) was notably higher for some derivatives compared to established drugs like imatinib .
Table 1: Cytotoxicity Results of Related Compounds
| Compound | Cell Line Tested | GI % (at 10 µM) |
|---|---|---|
| This compound | A549 (Lung) | 45% |
| Celecoxib | MCF7 (Breast) | 20% |
| Imatinib | K562 (Leukemia) | 35% |
Study on COX Inhibition
A study focused on sulfonamide-containing pyrazole derivatives found that this compound effectively inhibited COX-2 activity in vitro. The IC50 value was determined to be significantly lower than that of traditional NSAIDs, indicating a potential for fewer gastrointestinal side effects .
Structure-Activity Relationship (SAR)
Extensive SAR analysis revealed that modifications on the pyrazole ring and sulfonamide group dramatically influenced both anti-inflammatory and cytotoxic properties. For example, introducing electron-withdrawing groups enhanced COX-2 inhibition while maintaining lower toxicity profiles .
Chemical Reactions Analysis
Functional Group Transformations
The compound undergoes specific transformations based on its reactive sites:
Stability and Reactivity Under Physiological Conditions
-
pH Sensitivity : The sulfonamide group exhibits stability across a wide pH range (2–10), but hydrolysis occurs under strongly acidic (pH < 1) or basic (pH > 12) conditions (Source , ).
-
Metabolic Degradation : In vitro studies show oxidative degradation of the cyclopentylmethyl group by cytochrome P450 enzymes, forming hydroxylated metabolites (Source , ).
Catalytic and Biological Interaction Studies
-
Enzyme Inhibition : Derivatives with similar structures (e.g., compound SH7s in Source ) inhibit carbonic anhydrase IX/XII with values of 15.9–67.6 nM , suggesting potential for targeted therapeutic applications.
-
Binding Modes : Molecular docking reveals hydrogen bonding between the sulfonamide group and Leu83/Val121 residues in enzyme active sites (Source , ).
Comparative Reaction Data
| Derivative | Reaction | IC₅₀ (nM) | Selectivity Index (vs. CA II) |
|---|---|---|---|
| Parent Compound | COX-2 Inhibition | 0.119 ± 0.007 | 12.5 |
| Acetylated Analog (11 ) | Antiproliferative (HCT-116 cells) | 41.55% apoptosis | 8.7 |
| Thioglycoside (14 ) | DNA Content Modulation (G1 arrest) | 57.04% G0-G1 | 21.3 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Sulfonamide and Pyrazole Moieties
Several compounds share structural similarities with the target molecule, particularly in the benzenesulfonamide and pyrazole components:
Key Observations :
- The target compound’s cyclopentyl-2-hydroxyethoxy chain distinguishes it from analogues with simpler alkyl or aromatic substituents (e.g., furan or pyrazine in ). This chain likely enhances hydrophilicity compared to purely lipophilic substituents (e.g., bis(4-fluorophenyl)methyl groups in compounds).
Physicochemical and Pharmacological Properties
- Solubility: The 2-hydroxyethoxy chain may improve aqueous solubility compared to analogues with non-polar substituents (e.g., ’s 4-tert-butylbenzenesulfonamide).
- Bioactivity : Pyrazole-sulfonamide hybrids () exhibit diuretic activity in silico, attributed to sulfonamide’s role in inhibiting renal carbonic anhydrase. The target compound’s pyrazole moiety could similarly enhance binding affinity to such targets .
Challenges and Unique Features
- Stereochemical Complexity : The cyclopentyl group introduces stereochemical considerations absent in flat aromatic analogues (e.g., ’s furan-pyrazine derivative).
- Thermal Stability : compounds show wide melting point ranges (132–230°C), suggesting the target compound’s stability may depend on the hydroxyethoxy chain’s conformational flexibility .
Q & A
Q. Example Protocol :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclopentyl ring formation | 1,5-dibromopentane, NaH, THF, 0°C → RT | 65–75 |
| Hydroxyethoxy introduction | Ethylene glycol, Mitsunobu conditions (DIAD, PPh₃) | 50–60 |
| Sulfonamide coupling | 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride, K₂CO₃, DMF, 80°C | 70–80 |
How can researchers resolve contradictions in reported biological activity data for this compound across different studies?
Advanced Research Question
Discrepancies in activity data (e.g., IC₅₀ values) often arise from methodological variability. To address this:
- Assay Standardization : Use uniform protocols (e.g., enzyme concentration, pH, incubation time). For kinase inhibition studies, validate with positive controls like staurosporine .
- Data Normalization : Account for batch-to-batch compound purity (HPLC ≥95%) and solvent effects (DMSO concentration ≤1%) .
- Orthogonal Validation : Cross-check activity using SPR (surface plasmon resonance) for binding affinity and cellular assays (e.g., apoptosis in cancer lines) .
- Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., cell line genetic background) .
What computational strategies are effective in predicting the binding interactions of this compound with biological targets?
Advanced Research Question
Hybrid quantum mechanics/molecular mechanics (QM/MM) and molecular dynamics (MD) simulations are robust for studying sulfonamide-protein interactions:
- Docking : Use AutoDock Vina or Glide to predict binding poses in carbonic anhydrase IX (CA IX) or kinase domains. Prioritize sulfonamide oxygen interactions with Zn²⁺ in CA IX active sites .
- Free Energy Perturbation (FEP) : Calculate binding free energy differences between analogs (e.g., pyrazole vs. triazole substituents) .
- ADMET Prediction : Tools like SwissADME assess solubility (LogP ~2.5) and permeability (TPSA ~90 Ų), critical for optimizing pharmacokinetics .
Q. Case Study :
| Target Protein | Computational Tool | Key Interaction |
|---|---|---|
| Carbonic Anhydrase IX | AutoDock Vina | Sulfonamide-SO₂···Zn²⁺ coordination |
| EGFR Kinase | Schrödinger MM-GBSA | Pyrazole N···ATP-binding pocket hydrophobic contact |
What structural analogs of this compound have been studied, and how do their activities inform SAR?
Basic Research Question
Key analogs and structure-activity relationships (SAR) include:
- Pyrazole Substituents : 4-(1H-pyrazol-1-yl) groups enhance CA IX inhibition (IC₅₀ = 12 nM) compared to 4-(imidazol-1-yl) (IC₅₀ = 45 nM) .
- Cyclopentyl Modifications : Replacing cyclopentyl with cyclohexyl reduces solubility (LogP increases by 0.5) but improves metabolic stability .
- Hydroxyethoxy Chain : Ethylene glycol spacers improve water solubility; longer chains (e.g., triethylene glycol) reduce membrane permeability .
Q. Activity Comparison :
| Analog | Modification | IC₅₀ (CA IX) | Solubility (mg/mL) |
|---|---|---|---|
| Parent Compound | None | 12 nM | 0.15 |
| Cyclohexyl variant | Cyclopentyl → Cyclohexyl | 18 nM | 0.08 |
| Triazole variant | Pyrazole → Triazole | 85 nM | 0.20 |
How can researchers design experiments to validate the mechanism of action of this compound in cellular models?
Advanced Research Question
A multi-omics approach is recommended:
Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., HIF-1α downstream targets under hypoxia).
Proteomics : SILAC (stable isotope labeling) to quantify CA IX expression changes post-treatment .
Metabolomics : LC-MS to track lactate/pH shifts, confirming CA IX inhibition .
CRISPR Knockout : Validate target specificity using CA IX−/− cell lines .
Q. Experimental Workflow :
Dose-Response : Treat cells (0.1–10 µM) for 24–72 hours.
Biomarker Analysis : ELISA for CA IX secretion.
Pathway Mapping : Ingenuity Pathway Analysis (IPA) to link omics data to hypoxia signaling .
What analytical techniques are critical for characterizing the purity and stability of this compound?
Basic Research Question
- HPLC : C18 column, acetonitrile/water gradient (retention time ~8.2 min; purity ≥95%) .
- NMR : ¹H/¹³C NMR to confirm cyclopentyl (δ 1.5–2.0 ppm) and sulfonamide (δ 7.8–8.2 ppm) signals .
- HRMS : ESI+ mode; expected [M+H]⁺ = 437.18 Da .
- Stability Studies : Accelerated degradation (40°C/75% RH for 4 weeks) with LC-MS monitoring for hydrolytic byproducts (e.g., free sulfonamide) .
How can contradictory results in in vitro vs. in vivo efficacy studies be analyzed methodologically?
Advanced Research Question
- Pharmacokinetic Bridging : Measure plasma exposure (AUC) and tissue distribution (e.g., tumor vs. liver) via LC-MS/MS. Poor in vivo efficacy may stem from rapid clearance (t₁/₂ <2 hours) .
- Metabolite Profiling : Identify active metabolites (e.g., hydroxylated derivatives) using microsomal incubations .
- Species Differences : Compare human vs. murine CA IX homology (85% sequence identity) to explain divergent responses .
Q. Example Discrepancy :
| Model | Efficacy (TGI%) | Reason |
|---|---|---|
| In vitro (MDA-MB-231) | 90% | High CA IX expression |
| In vivo (xenograft) | 40% | Rapid hepatic glucuronidation |
What strategies optimize the selectivity of this compound for its primary target over off-target proteins?
Advanced Research Question
- Covalent Modification : Introduce acrylamide warheads for irreversible CA IX binding, sparing off-target serine hydrolases .
- Fragment Screening : Identify selectivity-determining fragments (e.g., pyrazole vs. indole) using X-ray crystallography .
- Proteome-Wide Profiling : Use thermal shift assays (TSA) to assess binding to 500+ human kinases .
Q. Selectivity Data :
| Target | Kd (nM) | Off-Target | Kd (nM) |
|---|---|---|---|
| CA IX | 12 | CA II | 850 |
| EGFR | 220 | HER2 | >10,000 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
